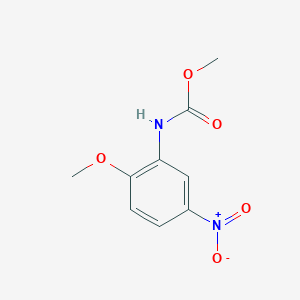
2-(4-Methylphenyl)-1,3-dithiane
Vue d'ensemble
Description
2-(4-Methylphenyl)-1,3-dithiane is an organosulfur compound that has been used in various scientific research applications. Its synthesis method and mechanism of action have been studied extensively, and it has been found to have biochemical and physiological effects in lab experiments.
Applications De Recherche Scientifique
Conformational Properties : The conformation of 2-phenyl-1,3-dithianes, including 2-(4-Methylphenyl)-1,3-dithiane, has been analyzed. These compounds exhibit specific conformations influenced by substituents, with phenyl groups often adopting equatorial positions (Langer & Lehner, 1975).
Crystal and Molecular Structure : The crystal structure analysis of aryl-1,3-dithiane derivatives, including 2-(4-Methylphenyl)-1,3-dithiane, has shown similar conformations across molecules, with the aryl ring typically lying on a mirror plane bisecting the dithiane ring. This study enhances understanding of molecular packing in these compounds (Zukerman-Schpector et al., 2016).
NMR Spectroscopy Analysis : Research on the NMR spectra of various 2-substituted 1,3-dithianes, including 2-(4-Methylphenyl)-1,3-dithiane, provides insights into their molecular conformation and the influence of different substituents (Kalff & Havinga, 2010).
Photosensitized Oxygenation Reactions : Studies on the photosensitized oxygenation reactions of 2-(4-Methylphenyl)-1,3-dithiane have revealed the formation of carbonyl compounds, sulfoxides, and sulfones through cooperative single electron transfer and singlet oxygen pathways (Kamata et al., 1992).
Synthesis and Conformational Analysis of Derivatives : Research on the synthesis and conformational analysis of 2-arylseleno-1,3-dithianes provides insights into the structural properties and potential applications of these compounds (Pinto et al., 1986).
Palladium-Catalyzed Asymmetric Substitution : A study on the palladium-catalyzed asymmetric substitution with 1,3-dithianes, including 2-aryl-1,3-dithianes, demonstrates a novel approach to synthesizing asymmetric molecules (Yamamoto & Tsuji, 2017).
Competition in Nitroarene Reactions : Research on the reactions of 2-lithio-1,3-dithianes with nitroarenes highlights the competition between addition and redox processes in these reactions (Bartoli et al., 1986).
Synthesis of Isotopically Labeled Derivatives : A study on the synthesis of isotopically labeled 1,3-dithiane demonstrates its utility as a labeled synthon, which could be significant for various applications in chemistry and medicine (Martinez et al., 2014).
Propriétés
IUPAC Name |
2-(4-methylphenyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S2/c1-9-3-5-10(6-4-9)11-12-7-2-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHUGKAEMGTSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399273 | |
| Record name | 2-(4-methylphenyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-1,3-dithiane | |
CAS RN |
56637-44-6 | |
| Record name | 2-(4-Methylphenyl)-1,3-dithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56637-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenyl)-1,3-dithiane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B458384.png)

![3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B458387.png)
![2,2-dichloro-N-(9-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}nonyl)-1-methylcyclopropanecarboxamide](/img/structure/B458391.png)
![N-[4-(5-bromo-2-thienyl)-1,3-thiazol-2-yl]nonanamide](/img/structure/B458393.png)




![2,2-dichloro-N-(2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}ethyl)-1-methylcyclopropanecarboxamide](/img/structure/B458401.png)